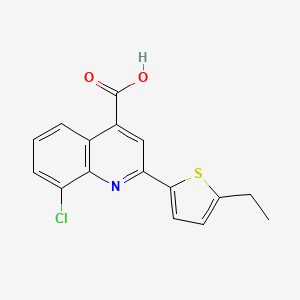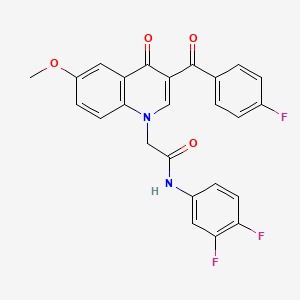![molecular formula C13H14N4O2S B2721157 1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1031967-79-9](/img/structure/B2721157.png)
1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical compound with the molecular formula C13H14N4O2S and a molecular weight of 290.34 . It belongs to the class of pyrimidines, which are known for their wide range of biological activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of certain moieties, followed by cyclization . For instance, the synthesis of new pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one derivatives from 5-acetyl-4-aminopyrimidines involves heating under reflux with MeONa in BuOH .Molecular Structure Analysis
The molecular structure of this compound, like other pyrimidines, contains a six-membered 1,3-diazine ring with nitrogen at the 1 and 3 positions . The structure also includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and depend on the specific substituents present in the molecule . For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” would depend on its specific structure. As a general rule, pyrimidine derivatives are stable compounds that can participate in a variety of chemical reactions .Scientific Research Applications
Synthesis and Structure
The compound’s chemical structure consists of a pyrazolo[4,3-d]pyrimidine core with an ethyl group at position 1, a furan-2-ylmethyl group at position 6, and a methyl group at position 3. The sulfur atom is attached to position 5. The compound’s systematic name is “1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one” .
Catalytic Protodeboronation
Recent research has explored the catalytic protodeboronation of pinacol boronic esters, including alkyl boronic esters. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less developed. However, a radical-based approach has been reported for the protodeboronation of alkyl boronic esters, including the compound . This method enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The hydromethylation sequence has been applied to methoxy-protected ( )-D8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Biological Potential
Indole derivatives, including compounds related to our target molecule, have diverse biological activities. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, plays a crucial role in plant growth and development. While specific studies on our compound are limited, exploring its biological potential could yield interesting findings .
Future Directions
Given the compound’s unique structure and potential applications, further investigations are warranted. Researchers could explore its interactions with biological targets, potential drug-like properties, and synthetic pathways for accessing related derivatives. Additionally, computational studies could provide insights into its reactivity and stability.
Mechanism of Action
Target of Action
Compounds with a pyrazolo[4,3-d]pyrimidinone structure are often associated with a wide range of biological activities. They can interact with various enzymes, receptors, and proteins within the body, which can lead to a variety of physiological effects .
Mode of Action
The mode of action of such compounds typically involves binding to their target proteins, thereby modulating their activity. The furan ring and the sulfanylidene group in the compound could potentially participate in interactions with the target protein, leading to changes in its conformation or activity .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Given the diversity of potential targets, it could potentially influence a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. These effects could range from changes in cellular signaling to modulation of physiological responses .
Future Directions
properties
IUPAC Name |
1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-3-17-11-10(8(2)15-17)14-13(20)16(12(11)18)7-9-5-4-6-19-9/h4-6H,3,7H2,1-2H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTMEDHUBRHNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2721075.png)
![N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(2,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B2721076.png)
![ethyl 4-{[(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetyl]amino}benzoate](/img/structure/B2721077.png)
![2-(2-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2721079.png)
![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2721080.png)

![8-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2721086.png)
![2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2721089.png)

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B2721091.png)
![N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2721094.png)
![(1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2721095.png)

![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721097.png)